molecular formula C17H19NO B14693232 Benzenamine, N-[(4-ethoxyphenyl)methylene]-4-ethyl- CAS No. 29743-19-9

Benzenamine, N-[(4-ethoxyphenyl)methylene]-4-ethyl-

Katalognummer: B14693232
CAS-Nummer: 29743-19-9
Molekulargewicht: 253.34 g/mol
InChI-Schlüssel: NZJUVXGDRZDAEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenamine, N-[(4-ethoxyphenyl)methylene]-4-ethyl- is an organic compound with a complex structure It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a benzenamine moiety through a methylene bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-[(4-ethoxyphenyl)methylene]-4-ethyl- typically involves the condensation reaction between 4-ethoxybenzaldehyde and 4-ethylbenzenamine. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenamine, N-[(4-ethoxyphenyl)methylene]-4-ethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the Schiff base back to the original amine and aldehyde.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized products.

    Reduction: Original amine and aldehyde.

    Substitution: Substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Benzenamine, N-[(4-ethoxyphenyl)methylene]-4-ethyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Benzenamine, N-[(4-ethoxyphenyl)methylene]-4-ethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the ethoxy and ethyl groups can influence its binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzenamine, N-[(4-methoxyphenyl)methylene]-4-ethyl-
  • Benzenamine, N-[(4-ethoxyphenyl)methylene]-4-methyl-
  • Benzenamine, N-[(4-ethoxyphenyl)methylene]-4-propyl-

Uniqueness

Benzenamine, N-[(4-ethoxyphenyl)methylene]-4-ethyl- is unique due to the presence of both ethoxy and ethyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as solubility and melting point, and distinct biological activities.

Eigenschaften

CAS-Nummer

29743-19-9

Molekularformel

C17H19NO

Molekulargewicht

253.34 g/mol

IUPAC-Name

1-(4-ethoxyphenyl)-N-(4-ethylphenyl)methanimine

InChI

InChI=1S/C17H19NO/c1-3-14-5-9-16(10-6-14)18-13-15-7-11-17(12-8-15)19-4-2/h5-13H,3-4H2,1-2H3

InChI-Schlüssel

NZJUVXGDRZDAEY-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.